molecular formula C17H16N4O2S B2608301 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide CAS No. 861206-84-0

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide

Cat. No. B2608301
M. Wt: 340.4
InChI Key: UAYGLADLYAAUPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazoles, which are part of the compound’s structure, can be achieved through various methods. One such method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .


Molecular Structure Analysis

The molecular structure of this compound includes a benzisoxazole ring attached to an acetyl group, which is further linked to a hydrazinecarbothioamide group .


Chemical Reactions Analysis

The reactions of substituted (1,2-benzisoxazol-3-yl) acetates with strong bases are described in the literature . The esters having electron-donating and dialkylamino substituents undergo novel ring transformations on treatment with NaH, BuOK, or MeONa in DMF .

Scientific Research Applications

Antibacterial Activity

Studies on substituted oxadiazole derivatives, including compounds structurally related to 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide, have demonstrated significant antibacterial activity. These compounds have been synthesized and screened against both Gram-positive and Gram-negative bacteria, showing potent antibacterial properties with some compounds exhibiting minimal inhibitory concentration (MIC) values as low as 0.9375 µg/mL, indicating their efficacy in inhibiting bacterial growth (Kaur et al., 2011).

Heterocyclic Chemistry

The reactivity of hydrazinecarbothioamides has been explored in the synthesis of various heterocyclic rings, such as 1H-pyrazole-1-carbothioamides, 1H-pyrazole-4-carbonitriles, and 1,2,4-triazole-5(4H)-thiones. These reactions afford compounds with diverse biological activities and potential applications in medicinal chemistry (Aly et al., 2018).

Aldose Reductase Inhibitory Effect

Some derivatives of hydrazinecarbothioamide have been evaluated for their aldose reductase (AR) inhibitory effect. Aldose reductase is an enzyme implicated in diabetic complications, making these compounds potential candidates for managing or treating diabetes-related disorders. Among the synthesized compounds, certain derivatives exhibited notable AR inhibitory activity, suggesting their utility in further pharmacological studies (Güzeldemirci et al., 2018).

Anticonvulsant Agents

Research into benzothiazole derivatives containing hydrazinecarbothioamide moieties has unveiled promising anticonvulsant properties. These compounds have been synthesized, characterized, and evaluated in vivo for their anticonvulsant efficacy, with some derivatives showing significant potential as lead compounds for the development of new anticonvulsant medications (Amir et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)18-17(24)20-19-16(22)10-14-13-4-2-3-5-15(13)23-21-14/h2-9H,10H2,1H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYGLADLYAAUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide

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